

# 25-Desacetyl Rifampicin: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 25-Desacetyl Rifampicin

Cat. No.: B13720647

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## An In-depth Exploration of its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**25-Desacetyl Rifampicin**, a primary and microbiologically active metabolite of the front-line anti-tuberculosis drug Rifampicin, has been a subject of scientific investigation since the metabolic fate of its parent compound became a focus of research. This technical guide provides a detailed overview of the discovery, history, and key experimental data associated with **25-Desacetyl Rifampicin**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

### Discovery and History

While a precise "discovery" paper pinpointing the initial identification of **25-Desacetyl Rifampicin** is not readily apparent in the literature, its history is intrinsically linked to the study of Rifampicin's metabolism. It was recognized as the main metabolite of Rifampicin in biological fluids.<sup>[1]</sup> The deacetylation of Rifampicin at the C-25 position was found to be a significant metabolic pathway in humans.<sup>[2]</sup>

A key milestone in the understanding of this metabolite was the identification of the enzyme responsible for its formation. In 2011, it was demonstrated that human Arylacetamide Deacetylase (AADAC), a microsomal serine esterase, efficiently deacetylates rifamycins, including Rifampicin, to their 25-deacetylated forms.[2][3] This discovery clarified a long-held belief that hepatic esterases were responsible for this metabolic conversion.[2]

Furthermore, a United States patent filed in the late 1970s described a class of 25-desacetyl rifamycins, including **25-Desacetyl Rifampicin**, and a process for their preparation.[4] This patent highlighted the potential advantages of these compounds, noting their higher solubility and lower toxicity compared to their acetylated parent compounds, suggesting their suitability for parenteral administration.[4]

## Physicochemical Properties

**25-Desacetyl Rifampicin** is a complex macrocyclic antibiotic. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifampicin	[5]
Synonyms	Desacetyl rifampicin, 25-Deacetyl rifampin	[1][6]
CAS Number	16783-99-6	[1][6]
Molecular Formula	C <sub>41</sub> H <sub>56</sub> N <sub>4</sub> O <sub>11</sub>	[1][6]
Molecular Weight	780.9 g/mol	[1][6]
Appearance	Dark Red to Black Solid	[7]
Solubility	DMSO (Slightly), Methanol (Slightly)	[6][7]
Storage	-20°C, under inert atmosphere, light sensitive	[6][7]

## Biological Activity and Mechanism of Action

**25-Desacetyl Rifampicin** retains antibacterial activity, making it a significant contributor to the overall therapeutic effect of Rifampicin.[8] Its mechanism of action is believed to be identical to that of Rifampicin, which involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing the initiation of transcription and leading to bacterial cell death.[9]

## Comparative In Vitro Activity

Studies on the closely related compound, 25-O-desacetylrifapentine, have shown its in-vitro activity to be comparable to that of rifampicin against various Mycobacterium species.[10][11] This suggests that **25-Desacetyl Rifampicin** likely exhibits similar potency.

Organism	Drug	MIC Range (mg/L) - Bactec Method	MIC Range (mg/L) - 7H11 Agar	Reference
Mycobacterium tuberculosis	25-O-desacetylrifapentine	0.125–0.25	0.25–0.50	[11]
Rifampicin	Not explicitly stated, but activity is comparable to 25-O-desacetylrifapentine	Not explicitly stated, but activity is comparable to 25-O-desacetylrifapentine	[10][11]	
Mycobacterium africanum	25-O-desacetylrifapentine	0.125–0.50	-	[10]
Mycobacterium bovis	25-O-desacetylrifapentine	0.125–1.0	-	[10]

## Pharmacokinetics

The pharmacokinetic profile of **25-Desacetyl Rifampicin** has been characterized in several studies, often in conjunction with its parent drug, Rifampicin. It is readily detected in plasma following oral administration of Rifampicin.

Parameter	Value	Population	Reference
Apparent Clearance (CL <sub>m</sub> /F)	95.8 L/h (for a 70 kg adult)	Healthy Asian adults	[12][13]
Mean AUC <sub>24</sub> ratio (25-dRIF/RIF)	14 ± 6%	Adult tuberculosis patients	[8]
T <sub>max</sub>	3.8 h	Healthy volunteers	[14]

## Experimental Protocols

### Synthesis of 25-Desacetyl Rifampicin

A general method for the preparation of 25-desacetyl rifamycins is described in US Patent 4,188,321. The process involves the hydrolysis of the 25-acetyl group under alkaline conditions.[4]

Example Protocol:

- Suspend the parent 25-acetyl rifamycin compound in methanol.
- Add a 10% sodium hydroxide solution and stir at room temperature for a defined period (e.g., 10-40 minutes).
- Acidify the solution with an acid such as citric acid.
- Dilute the solution with water and extract the product with an organic solvent like chloroform.
- Combine the organic extracts, dry them, and evaporate the solvent.
- The resulting residue can be crystallized from a suitable solvent system (e.g., methanol/ether) to yield the 25-desacetyl rifamycin.[4]

## Quantification of 25-Desacetyl Rifampicin in Biological Matrices

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of **25-Desacetyl Rifampicin** in plasma and urine.

HPLC Method Example:

- Column: Reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18).[\[15\]](#)
- Mobile Phase: A mixture of methanol and a buffer solution (e.g., 65:35 v/v methanol: 0.01 M sodium phosphate buffer pH 5.2).[\[15\]](#)
- Detection: UV detection at 254 nm.[\[15\]](#)[\[16\]](#)
- Flow Rate: 0.8 ml/min.[\[15\]](#)
- Retention Time: Approximately 3.016 minutes.[\[15\]](#)
- Sample Preparation: Simple extraction or protein precipitation followed by filtration.

LC-MS/MS Method Example:

- Sample Preparation: Protein precipitation from plasma using acetonitrile containing an internal standard (e.g., Rifampicin-d8).[\[8\]](#)
- Chromatographic Separation: A C18 column with a gradient elution using mobile phases consisting of ammonium formate in water and formic acid in acetonitrile.[\[8\]](#)
- Mass Spectrometry: Operated in positive ionization mode with multiple-reaction monitoring (MRM) of specific m/z transitions (e.g., 749.3 -> 399.1 for **25-Desacetyl Rifampicin**).[\[12\]](#)

## Signaling Pathways and Metabolic Transformation

The primary metabolic pathway for the formation of **25-Desacetyl Rifampicin** is the deacetylation of Rifampicin, catalyzed by the enzyme Arylacetamide Deacetylase (AADAC) in the liver.[\[2\]](#)[\[3\]](#)



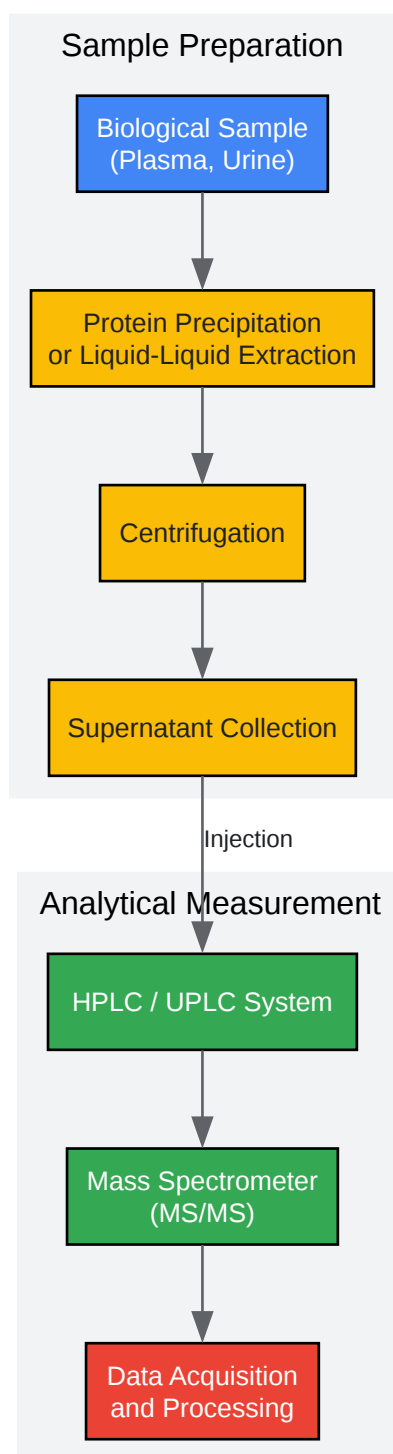
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Metabolic conversion of Rifampicin to **25-Desacetyl Rifampicin**.

While the mechanism of antibacterial action is the same as Rifampicin, 25-deacetylated rifamycins have been shown to have a lesser potency to transactivate CYP3A4 compared to their parent drugs.[3] This suggests a potentially reduced capacity for inducing drug-drug interactions mediated by this cytochrome P450 enzyme.

## Experimental and Analytical Workflow

The general workflow for the analysis of **25-Desacetyl Rifampicin** from biological samples involves sample collection, preparation, chromatographic separation, and detection.



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General workflow for the analysis of **25-Desacetyl Rifampicin**.

## Conclusion

**25-Desacetyl Rifampicin** is a crucial active metabolite of Rifampicin, contributing to its overall therapeutic efficacy. Its discovery and characterization have been integral to understanding the pharmacology of rifamycins. The identification of Arylacetamide Deacetylase as the primary enzyme responsible for its formation has provided valuable insights into the metabolism of this important class of antibiotics. With its distinct physicochemical properties, including higher solubility and potentially lower toxicity than its parent compound, **25-Desacetyl Rifampicin** remains an important molecule of interest for researchers in the fields of infectious diseases and drug development. This guide has synthesized key technical information to provide a comprehensive resource for the scientific community.

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